5-Bromo-3-methoxy-2-methylpyridine (CAS 1150617-80-3) is a highly functionalized, trisubstituted pyridine building block designed for advanced pharmaceutical synthesis [1]. The 5-bromo substituent serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions, while the combination of a 3-methoxy group and a 2-methyl group provides a specific stereoelectronic profile [2]. This substitution pattern offers an electron-donating hydrogen-bond acceptor adjacent to steric bulk, which modulates the basicity of the pyridine nitrogen and is essential for the synthesis of complex kinase and epigenetic inhibitors [1].
Generic substitution with simpler analogs, such as 5-bromo-2-methylpyridine or 5-bromo-3-methoxypyridine, fails because it fundamentally alters the molecule's target-binding and physicochemical properties [1]. Removing the 3-methoxy group eliminates a critical hydrogen-bond acceptor, while omitting the 2-methyl group removes essential steric shielding around the pyridine nitrogen, which can increase off-target binding and N-oxidation liabilities [2]. Furthermore, attempting in-house synthesis from 5-bromo-2-methylpyridin-3-ol often leaves trace alkylating agents or inorganic salts that poison sensitive palladium catalysts during subsequent cross-coupling steps, making the procurement of high-purity commercial material essential for reproducible downstream yields [1].
5-Bromo-2-methoxy-3-methylpyridine shifts the electron density and steric environment, altering cross-coupling site reactivity and potentially reducing synthetic efficiency.
5-Bromo-2-methylpyridine lacks the C3 methoxy group, reducing hydrogen-bond acceptor capacity and altering LogP, which limits degrader linker and physicochemical optimization utility.
5-Chloro-3-methoxy-2-methylpyridine exhibits lower predicted lipophilicity, which may shift membrane permeability context and impact CNS program suitability.
In palladium-catalyzed cross-coupling reactions, the presence of a free hydroxyl group can coordinate to or poison the catalyst. Procuring the pre-methylated 5-bromo-3-methoxy-2-methylpyridine ensures high conversion rates in Suzuki couplings, whereas using the unprotected 5-bromo-2-methylpyridin-3-ol baseline often results in stalled reactions or requires additional protection and deprotection steps [1].
| Evidence Dimension | Suzuki coupling yield under standard Pd(dppf)Cl2 conditions |
| Target Compound Data | >85% yield (typical for methoxy-protected) |
| Comparator Or Baseline | <40% yield (typical for free hydroxyl analog without specialized ligands) |
| Quantified Difference | >45% absolute increase in yield |
| Conditions | Standard high-throughput screening conditions for library synthesis |
Procuring the pre-protected methoxy derivative eliminates synthetic steps and ensures high throughput in downstream library generation.
The inclusion of the 2-methyl group adjacent to the pyridine nitrogen provides significant steric hindrance compared to 5-bromo-3-methoxypyridine. This steric bulk lowers the basicity of the nitrogen and physically blocks oxidative enzymes, substantially reducing the rate of N-oxide formation and improving the pharmacokinetic profile of downstream drug candidates [1].
| Evidence Dimension | N-oxidation liability and pKa |
| Target Compound Data | Reduced basicity and high resistance to N-oxidation |
| Comparator Or Baseline | 5-bromo-3-methoxypyridine (unhindered, highly susceptible to N-oxidation) |
| Quantified Difference | ~0.5-1.0 unit reduction in pKa; significantly lower N-oxide conversion |
| Conditions | Oxidative metabolic stability assays / mCPBA treatment |
The 2-methyl group is critical for buyers optimizing the metabolic stability and off-target profile of pyridine-containing therapeutics.
High-purity commercial 5-bromo-3-methoxy-2-methylpyridine (>97%) is optimized for sensitive organometallic reactions like Sonogashira couplings. Crude in-house preparations often contain trace iodomethane or cesium salts from the methylation step, which can poison palladium catalysts and necessitate much higher catalyst loadings to achieve full conversion [1].
| Evidence Dimension | Palladium catalyst loading required for >90% conversion |
| Target Compound Data | 2-5 mol% Pd (high-purity commercial material) |
| Comparator Or Baseline | >10 mol% Pd (crude in-house synthesized material) |
| Quantified Difference | 50-80% reduction in expensive catalyst consumption |
| Conditions | Sonogashira coupling with trimethylsilylacetylene |
Purchasing high-purity material directly reduces the consumption of expensive palladium catalysts and ensures scalable, reproducible reaction kinetics.
5-Bromo-3-methoxy-2-methylpyridine serves as a critical precursor for METTL3 inhibitors. The 5-bromo position undergoes Sonogashira coupling to install alkyne linkers, while the 3-methoxy and 2-methyl groups are retained to provide essential binding interactions within the enzyme's active site [1].
This compound is utilized in the construction of complex tricyclic pyrazolopyridine scaffolds. The specific stereoelectronic profile of the trisubstituted pyridine is essential for achieving high target selectivity against PI3Kγ in autoimmune and inflammatory disease models [2].
Due to the robust reactivity of the 5-bromo position and the chemical stability of the methoxy and methyl substituents, this building block is selected for late-stage diversification via Suzuki or Buchwald-Hartwig cross-coupling arrays, enabling rapid structure-activity relationship (SAR) exploration [1].